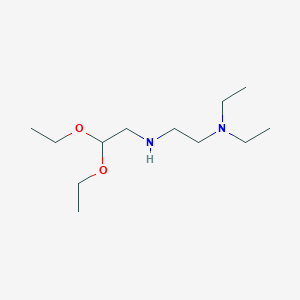
N-(2,2-diethoxyethyl)-N',N'-diethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-diethoxyethyl)-N’,N’-diethylethane-1,2-diamine is an organic compound with a complex structure that includes both ethoxy and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-N’,N’-diethylethane-1,2-diamine typically involves the reaction of aminoacetaldehyde diethyl acetal with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as triethylamine. The mixture is stirred at room temperature, and the product is isolated through standard purification techniques like distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)-N’,N’-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2-diethoxyethyl)-N’,N’-diethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. The ethoxy and ethyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-diethoxyethyl)-2-propenamide
- 4-(2,2-Diethoxyethyl)morpholine
- N-(2,2-diethoxyethyl)hexadecanamide
Uniqueness
N-(2,2-diethoxyethyl)-N’,N’-diethylethane-1,2-diamine is unique due to its specific combination of ethoxy and ethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C12H28N2O2 |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
N-(2,2-diethoxyethyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2O2/c1-5-14(6-2)10-9-13-11-12(15-7-3)16-8-4/h12-13H,5-11H2,1-4H3 |
InChI Key |
ZTVYXZIVQMNDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















